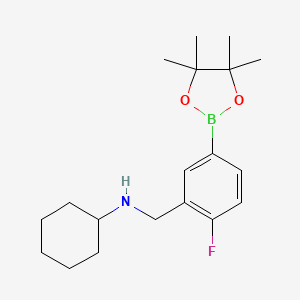
3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylboronic acids are a class of compounds that contain a phenyl group (a six-membered carbon ring) and a boronic acid group. They are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The “pinacol ester” part of the name suggests that this compound is an ester derivative of a phenylboronic acid, which can make it more stable and easier to handle .
Molecular Structure Analysis
The molecular structure of this compound would likely include a six-membered carbon ring (the phenyl group), attached to a boronic acid group via a carbon-boron bond. The boronic acid group would be further modified to form a pinacol ester .Chemical Reactions Analysis
Phenylboronic acids and their derivatives are often used in Suzuki-Miyaura cross-coupling reactions, which are a type of reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, phenylboronic acids are typically solid at room temperature, and their solubility can vary depending on the specific substituents present .Scientific Research Applications
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It’s used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl motifs commonly found in pharmaceuticals and agrochemicals .
Drug Discovery
Due to its ability to form stable boronic esters, it’s utilized in drug discovery for the identification of new therapeutic agents. Its presence in a compound can significantly enhance binding affinity to biological targets, such as enzymes or receptors.
Material Science
In material science, this compound can be used to modify surface properties of materials. For example, it can be grafted onto polymers to create surfaces with specific binding capabilities, useful in sensor technology .
Catalysis
It serves as a catalyst or a catalyst ligand in various chemical reactions. Its boronic acid moiety can interact with other molecules, facilitating transformations that are otherwise challenging to achieve .
Molecular Recognition
The compound’s structure allows it to act as a molecular recognition element. It can be incorporated into sensors that detect specific molecules, making it valuable in environmental monitoring and diagnostics.
Peptide Synthesis
It’s used in peptide synthesis for the protection of amino groups. The boronic ester can be removed selectively in the presence of other protective groups, thus aiding in the stepwise construction of peptides .
Fluorescent Probes
When part of fluorescent probes, this compound can help in the visualization of cellular processes. Its ability to bind to various biomolecules makes it a tool for studying biological systems in real-time .
Nanotechnology
Lastly, in nanotechnology, it’s used to functionalize nanoparticles, providing them with the ability to bind to specific targets. This is crucial for the development of targeted drug delivery systems.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)15-10-11-17(21)14(12-15)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXSETLCPLHJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol](/img/structure/B2969923.png)
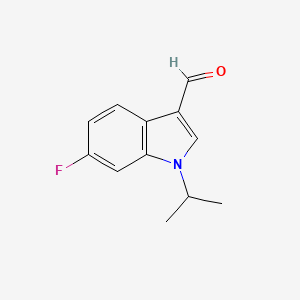
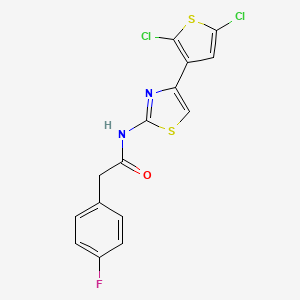
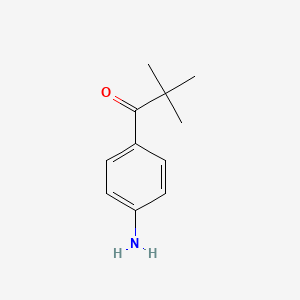
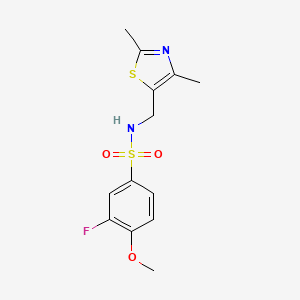
![2-methoxyethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2969933.png)
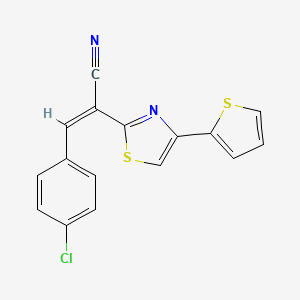
![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)
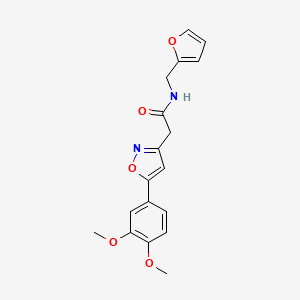
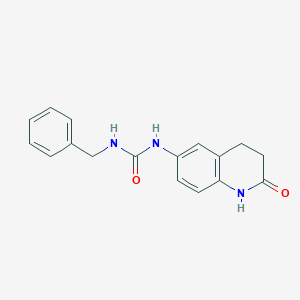
![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)
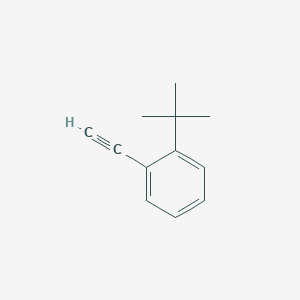

![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2969945.png)